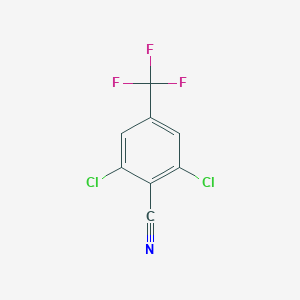

2,6-Dichloro-4-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXSSFQXQAOREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371664 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157021-61-9 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

Preliminary Note: Extensive searches for the specific CAS Registry Number for 2,6-Dichloro-4-(trifluoromethyl)benzonitrile did not yield a direct result. This suggests that this compound may be novel, not widely commercially available, or not yet assigned a CAS number. However, this guide provides a comprehensive overview of its anticipated properties, synthesis, and potential applications based on the well-documented chemistry of its structural analogs, such as 2,6-dichlorobenzonitrile and various trifluoromethylated benzonitriles.

Chemical Identity and Properties

Table 1: Predicted and Analogous Compound Properties

| Property | Predicted/Analogous Value | Source/Analog Compound |

| Molecular Formula | C₈H₂Cl₂F₃N | - |

| Molecular Weight | 242.01 g/mol | - |

| Melting Point | Likely a solid at room temperature. For comparison, 2,6-Dichlorobenzonitrile has a melting point of 142-147 °C.[1] | [1] |

| Boiling Point | Expected to be high due to its molecular weight and polarity. 2,6-Dichlorobenzonitrile has a boiling point of 270-275 °C.[1] | [1] |

| Solubility | Low in water. For comparison, the water solubility of 2,6-Dichlorobenzonitrile is 25 mg/L at 25°C.[1] Soluble in organic solvents like ethers, ketones, and halogenated hydrocarbons. | [1] |

| Appearance | Likely a white to off-white crystalline solid. | - |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and documented syntheses of similar molecules, such as 2,6-dichloro-4-trifluoromethylaniline.[2][3]

A potential synthetic pathway could involve the Sandmeyer reaction starting from 2,6-dichloro-4-(trifluoromethyl)aniline.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Diazotization of 2,6-Dichloro-4-(trifluoromethyl)aniline

-

Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution. Vigorous nitrogen gas evolution is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or GC).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Safety and Handling

Specific safety data for this compound is unavailable. However, based on the hazards of related benzonitrile and trifluoromethyl compounds, the following precautions should be taken.

Table 2: General Safety Information

| Hazard Category | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |

| Skin Irritation | Causes skin irritation.[6] |

| Eye Irritation | Causes serious eye irritation.[6] |

| Respiratory Irritation | May cause respiratory irritation.[6] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Applications in Research and Drug Development

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, known to interact with various biological targets.[7] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[8][9][10]

The unique substitution pattern of this compound makes it an interesting candidate for several therapeutic areas:

-

Enzyme Inhibition: The electron-withdrawing nature of the nitrile and trifluoromethyl groups could make this compound a potent inhibitor of various enzymes, such as kinases or proteases, which are often dysregulated in diseases like cancer.[7]

-

Antiviral and Antimicrobial Agents: Benzonitrile derivatives have shown promise as antiviral and antimicrobial agents.[7]

-

Herbicide and Pesticide Development: Dichlorobenzonitrile itself is a known herbicide.[1][11] The addition of a trifluoromethyl group could modulate its activity and spectrum.

Signaling Pathway Interaction Diagram (Hypothetical):

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

While specific data for this compound is not publicly available, this technical guide provides a comprehensive overview based on the established chemistry of its constituent functional groups and related molecules. The unique combination of dichloro and trifluoromethyl substitutions on a benzonitrile core suggests a compound with significant potential in materials science and medicinal chemistry. Further research is warranted to synthesize this compound, characterize its properties, and explore its biological activities.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. jelsciences.com [jelsciences.com]

- 10. jelsciences.com [jelsciences.com]

- 11. Benzonitrile, 2,6-dichloro- [webbook.nist.gov]

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-dichloro-4-(trifluoromethyl)benzonitrile. Due to the limited availability of direct experimental data for this specific compound, this paper leverages information from closely related analogs and established chemical principles to offer a detailed profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the characteristics of this molecule and providing a basis for future experimental investigation.

Molecular Structure and Identification

This compound is a substituted aromatic compound. The core structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, a trifluoromethyl group at position 4, and a nitrile group at position 1. The presence of these functional groups, particularly the electron-withdrawing trifluoromethyl and nitrile groups, along with the ortho-chlorine atoms, significantly influences the molecule's chemical reactivity and physical properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₂Cl₂F₃N |

| Molecular Weight | 242.01 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)C(F)(F)F)Cl)C#N |

| InChI Key | InChI=1S/C8H2Cl2F3N/c9-6-4(8(11,12)13)1-5(7(6)10)2-3/h1,4H |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis for Prediction |

| Melting Point (°C) | 70-90 | Based on substituted dichlorobenzonitriles. |

| Boiling Point (°C) | 230-250 at 760 mmHg | Extrapolated from related halogenated benzonitriles. |

| LogP | 3.5 - 4.5 | Contribution of halogen and trifluoromethyl groups. |

| Aqueous Solubility | Low | Expected due to high lipophilicity. |

Note: These values are estimations based on related compounds and require experimental verification.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the transformation of the corresponding aniline precursor, 2,6-dichloro-4-(trifluoromethyl)aniline. This aniline is a known compound and its synthesis from p-chlorobenzotrifluoride has been described.[1] The subsequent conversion of the amino group to a nitrile can be achieved via a Sandmeyer reaction.

Proposed Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from the readily available 2,6-dichloro-4-(trifluoromethyl)aniline.

Caption: Proposed two-step synthesis of the target compound from its aniline precursor.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard laboratory practices for the Sandmeyer reaction and should be optimized for specific laboratory conditions.

Step 1: Diazotization of 2,6-Dichloro-4-(trifluoromethyl)aniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the stirred mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Reaction with Cuprous Cyanide

-

In a separate large beaker, prepare a solution of cuprous cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Warm the solution gently if necessary to achieve dissolution, and then cool it to room temperature.

-

With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the cuprous cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a manageable reaction rate and temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then gently heat it to 50-60 °C for an additional hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Spectroscopic and Analytical Data (Predicted)

No specific spectroscopic data for this compound has been identified in the literature. The following table provides predicted chemical shifts and spectral characteristics based on the analysis of similar structures.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent aromatic protons. |

| ¹³C NMR | Signals for the aromatic carbons, the nitrile carbon (δ ~115-120 ppm), and the trifluoromethyl carbon (a quartet, δ ~120-125 ppm, J ≈ 270-280 Hz). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR (Infrared) | Characteristic absorption for C≡N stretching (~2230 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). |

Potential Biological Activity and Toxicological Profile

Direct studies on the biological activity of this compound are not currently available. However, the toxicology and biological effects of halogenated and trifluoromethylated aromatic compounds have been studied.

-

General Toxicity: Halogenated benzonitriles can exhibit toxicity, with mechanisms often related to their reactivity and ability to act as narcotics.[2] The presence of multiple halogens and a trifluoromethyl group may enhance lipophilicity, potentially leading to bioaccumulation.

-

Trifluoromethyl Group Effects: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often introduced to enhance metabolic stability and binding affinity.[3][4] However, the metabolism of some fluorine-containing compounds can sometimes lead to toxic byproducts.[5]

-

Further Research: The biological profile of this compound remains to be elucidated. Its structural motifs suggest it could be a valuable intermediate in the synthesis of bioactive molecules. In vitro and in vivo studies are necessary to determine its specific biological effects and potential applications in drug discovery or as an agrochemical.

Conclusion

This compound is a halogenated and trifluoromethylated aromatic nitrile with potential applications as a chemical intermediate. While direct experimental data is scarce, this guide provides a comprehensive overview based on the analysis of related compounds and established chemical principles. The proposed synthetic route offers a viable method for its preparation, and the predicted physicochemical and spectroscopic data provide a foundation for its characterization. Further experimental investigation is crucial to validate these predictions and to explore the biological activity and potential applications of this molecule.

References

- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide to the Spectroscopic Analysis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

While experimental data is not available, the expected spectroscopic characteristics can be predicted based on the structure of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile. These predictions are valuable for identifying the compound if it were synthesized or isolated.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be downfield due to the electron-withdrawing effects of the chlorine, trifluoromethyl, and nitrile groups.[1]

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| 7.5 - 8.0 | Singlet | 2H | Ar-H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be more complex, with distinct signals for each carbon atom in a unique electronic environment. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. Carbons bonded to chlorine will also have their chemical shifts influenced.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | 135 - 140 | Singlet | C-Cl | | 130 - 135 | Quartet | C-CF₃ | | 125 - 130 | Singlet | C-H | | 120 - 125 | Quartet | CF₃ | | 115 - 120 | Singlet | C-CN | | 110 - 115 | Singlet | CN |

Predicted IR Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the nitrile, trifluoromethyl, and chloro-aromatic functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2220 - 2240 | Medium | C≡N stretch |

| 1550 - 1600 | Medium | C=C aromatic ring stretch |

| 1300 - 1400 | Strong | C-F stretch (asymmetric) |

| 1100 - 1200 | Strong | C-F stretch (symmetric) |

| 800 - 900 | Strong | C-Cl stretch |

| 700 - 800 | Strong | Ar-H bend (out of plane) |

Predicted Mass Spectrometry Data

The mass spectrum, particularly under electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 peaks in a 9:6:1 ratio).[2]

| m/z (Predicted) | Relative Intensity (%) | Assignment |

| 241/243/245 | 9:6:1 | [M]⁺ (Molecular Ion) |

| 212/214/216 | Variable | [M-CN]⁺ |

| 172 | Variable | [M-CF₃]⁺ |

| 69 | Strong | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean.

-

Data Acquisition: Insert the sample into the NMR spectrometer.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[3]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and aspects of its structure.

Methodology (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam. This typically removes an electron, creating a positively charged molecular ion (radical cation).[4]

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with relative abundance on the y-axis and m/z on the x-axis.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: A flowchart illustrating the general process of chemical analysis from sample preparation to final characterization using multiple spectroscopic techniques.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,6-dichloro-4-(trifluoromethyl)benzonitrile, a key intermediate in the preparation of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic strategies. The guide focuses on the Sandmeyer reaction, leveraging the readily available 2,6-dichloro-4-(trifluoromethyl)aniline, and discusses the potential for modern transition-metal-catalyzed cyanation reactions. Each section is designed to provide not only procedural steps but also the underlying chemical principles and practical insights essential for successful synthesis.

Introduction: Significance of this compound

This compound is a crucial building block in organic synthesis. The presence of two chlorine atoms, a trifluoromethyl group, and a nitrile functionality on the benzene ring imparts unique chemical properties, making it a valuable precursor for a range of complex molecules. The electron-withdrawing nature of the substituents makes the aromatic ring susceptible to nucleophilic substitution, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides.

This guide will focus on the most practical and scientifically robust methods for the preparation of this important intermediate, with a strong emphasis on procedural details, mechanistic understanding, and safety considerations.

Primary Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2][3] This approach is particularly well-suited for the synthesis of this compound due to the commercial availability of its aniline precursor.

The overall transformation can be visualized as a two-step process:

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt.

-

Cyanation: The displacement of the diazonium group with a nitrile group, typically using a copper(I) cyanide catalyst.[4]

References

An In-depth Technical Guide to the Physical Properties of Fluorinated Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of fluorinated benzonitriles. These compounds are of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals due to the unique effects of fluorine substitution on molecular properties. The strategic incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated benzonitriles valuable building blocks in the design of novel therapeutics and functional materials.[1][2][3] This guide presents quantitative data in a structured format, details relevant experimental protocols, and provides a visualization of their application workflow in drug discovery.

Core Physical Properties

The physical properties of benzonitrile are significantly altered by the number and position of fluorine substituents on the aromatic ring. These modifications influence intermolecular forces, crystal packing, and salvation, leading to changes in melting point, boiling point, density, and solubility.

Data Presentation

The following tables summarize the key physical properties of various mono-, di-, and trifluorinated benzonitrile isomers.

Table 1: Physical Properties of Monofluorobenzonitriles

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Fluorobenzonitrile | 394-47-8 | C₇H₄FN | 121.11 | 4-5 | 179-181 | 1.13 | 1.505 |

| 3-Fluorobenzonitrile | 403-54-3 | C₇H₄FN | 121.11 | -16 | 182 | 1.1334 | 1.50 |

| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 32-34 | 188 | 1.15 | 1.4925 |

Table 2: Physical Properties of Difluorobenzonitriles

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2,3-Difluorobenzonitrile | 21524-39-0 | C₇H₃F₂N | 139.10 | N/A | 189 | 1.254 | 1.4882 |

| 2,4-Difluorobenzonitrile | 3939-09-1 | C₇H₃F₂N | 139.10 | 46-49 | N/A | N/A | N/A |

| 2,5-Difluorobenzonitrile | 64248-64-2 | C₇H₃F₂N | 139.10 | 33-35 | 92 (at 30 mmHg) | N/A | N/A |

| 2,6-Difluorobenzonitrile | 1194-65-6 | C₇H₃F₂N | 139.10 | 143-146 | 270-275 | N/A | N/A |

| 3,4-Difluorobenzonitrile | 64248-62-0 | C₇H₃F₂N | 139.10 | 52-54 | N/A | N/A | N/A |

| 3,5-Difluorobenzonitrile | 64248-63-1 | C₇H₃F₂N | 139.10 | 84-86 | 160 | N/A | N/A |

Note: Some data points are not available (N/A) in the cited literature.

Table 3: Physical Properties of Trifluorobenzonitriles

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2,3,5-Trifluorobenzonitrile | 241154-09-6 | C₇H₂F₃N | 157.09 | N/A | 170.7 | 1.36 | 1.47 |

| 2,3,6-Trifluorobenzonitrile | 136514-17-5 | C₇H₂F₃N | 157.09 | N/A | 179 | 1.359 | 1.4706 |

| 2,4,5-Trifluorobenzonitrile | 98349-22-5 | C₇H₂F₃N | 157.09 | N/A | 168-170 | 1.373 | 1.4736 |

| 2,4,6-Trifluorobenzonitrile | 96606-37-0 | C₇H₂F₃N | 157.09 | 57-61 | 92 | 1.4 | 1.464 |

| 3,4,5-Trifluorobenzonitrile | 134227-45-5 | C₇H₂F₃N | 157.09 | 45-49 | 69 (at 10 mmHg) | N/A | N/A |

Note: Some data points are not available (N/A) in the cited literature.

Table 4: Solubility of Selected Fluorinated Benzonitriles

| Compound | Solvent | Solubility |

| 2,4-Difluorobenzonitrile | Methanol | Soluble[4] |

| 3,5-Difluorobenzonitrile | Water | Soluble[5] |

| 3,5-Difluorobenzonitrile | Methanol | Soluble |

| 2,6-Dichlorobenzonitrile* | Water | 25 mg/L (25 °C)[6] |

Data for a dichlorinated analog is included for comparison due to limited data on fluorinated isomers.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of fluorinated benzonitriles.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Heating and Observation:

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.

-

For an accurate measurement, heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound. A narrow melting range (0.5-2°C) is indicative of a pure substance.[7][8]

Boiling Point Determination

The boiling point is a key physical constant for liquid compounds.

Apparatus:

-

Thiele tube or micro boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of the liquid fluorinated benzonitrile to a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the rubber band is above the oil level.

-

Observation: Heat the side arm of the Thiele tube gently. As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination (Qualitative and Semi-Quantitative)

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated pipettes

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Qualitative Assessment:

-

Place a small, known amount of the fluorinated benzonitrile (e.g., 10 mg) into a series of test tubes.

-

Add a known volume of a solvent (e.g., 1 mL) to each tube.

-

Vortex the mixture for a set period (e.g., 1 minute).

-

Visually inspect for complete dissolution. If the solid dissolves, the compound is considered soluble in that solvent at that concentration.

-

-

Semi-Quantitative Assessment (Serial Dilution):

-

If the compound is found to be soluble in a particular solvent, a serial dilution can be performed to estimate the solubility limit.

-

Prepare a stock solution of a known concentration.

-

Serially dilute the stock solution and observe the point at which the compound begins to precipitate.

-

Mandatory Visualization

Role of Fluorinated Benzonitriles in Drug Discovery Workflow

Fluorinated benzonitriles are not typically involved in signaling pathways themselves but are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The introduction of fluorine can significantly enhance the drug-like properties of a molecule. The following diagram illustrates a generalized workflow for the application of fluorinated benzonitriles in drug discovery, highlighting the "late-stage fluorination" strategy.[8][9][10]

Caption: Workflow for the use of fluorinated benzonitriles in drug discovery.

This guide serves as a foundational resource for professionals working with fluorinated benzonitriles. The provided data and protocols are intended to facilitate experimental design and a deeper understanding of the physicochemical behavior of these important chemical entities.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Difluorobenzonitrile | 3939-09-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 241154-09-6 | 2,3,5-TRIFLUOROBENZONITRILE [fluoromart.com]

- 7. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. pubs.acs.org [pubs.acs.org]

Role of trifluoromethyl group in organic compounds

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Organic Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal, agricultural, and materials chemistry. Its unique and powerful physicochemical properties—stemming from the high electronegativity of fluorine—allow for the strategic optimization of molecular characteristics. Incorporating a -CF₃ group can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and acidity. These modifications are critical for enhancing the efficacy, safety, and pharmacokinetic profiles of drug candidates and agrochemicals. This guide provides a comprehensive overview of the role of the trifluoromethyl group, detailed experimental protocols for its evaluation, and a summary of its quantitative impact on key molecular properties.

Core Physicochemical Properties of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts significant changes to a molecule's electronic and steric nature. These changes are the foundation of its utility in chemical design.

Electronic Effects

The three highly electronegative fluorine atoms make the -CF₃ group a potent electron-withdrawing substituent.[1] This strong inductive effect is more pronounced than that of a single fluorine atom and significantly alters the electronic distribution within a molecule.[2] This influences molecular reactivity, acidity, and the potential for interactions with biological targets.[1][3] For example, the presence of a -CF₃ group can lower the pKₐ of nearby acidic protons, making a compound more acidic.[3] This modulation of acidity and basicity is a critical factor in drug design, affecting both solubility and target engagement.[4]

Metabolic Stability

One of the most significant advantages of the -CF₃ group is its exceptional metabolic stability.[5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[2][6] This inherent strength makes the -CF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7] Strategically replacing a metabolically labile methyl group or hydrogen atom with a -CF₃ group can effectively block a metabolic hotspot, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][7][8]

Lipophilicity

The -CF₃ group is highly lipophilic and generally increases a molecule's lipid solubility, a property quantified by the partition coefficient, logP.[3] This enhancement in lipophilicity can improve a compound's ability to cross biological membranes, which is crucial for absorption and distribution.[5][8] The Hansch lipophilicity parameter (π) for the -CF₃ group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[2][6] However, the impact on lipophilicity can be context-dependent; for instance, in aliphatic alcohols, trifluorination at the alpha-position strongly enhances lipophilicity, while at more distant positions, the effect can be negligible or even result in a more hydrophilic compound.[9]

Steric and Conformational Effects

The trifluoromethyl group is significantly bulkier than a hydrogen atom and larger than a methyl group.[6] It is often used as a bioisostere for a chlorine atom due to their steric similarity.[2][6] This steric bulk can influence a molecule's conformation and its interaction with the binding pockets of biological targets, potentially leading to enhanced binding affinity and selectivity.[8]

Quantitative Impact on Molecular Properties

The introduction of a trifluoromethyl group produces measurable changes in key physicochemical and pharmacokinetic parameters.

Table 1: Impact of -CF₃ Substitution on Lipophilicity (LogP)

| Parent Compound | LogP of Parent | -CF₃ Analog | LogP of -CF₃ Analog | ΔLogP | Reference |

| Methyl cyclopropanecarboxylate | 1.10 | Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | 1.70 | +0.60 | [10] |

| Toluene | 2.73 | Benzotrifluoride | 3.16 | +0.43 | |

| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.22 | +1.32 |

Table 2: Impact of -CF₃ Substitution on Acidity (pKₐ)

| Parent Compound | pKₐ of Parent | -CF₃ Analog | pKₐ of -CF₃ Analog | ΔpKₐ | Reference |

| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 | -4.24 | [4] |

| Ethanol | ~16 | 2,2,2-Trifluoroethanol | 12.4 | -3.6 | [4] |

| Ethylthiol | 10.6 | 2,2,2-Trifluoroethanethiol | 7.0 | -3.6 | [11] |

Table 3: Comparative Metabolic Stability of a Hypothetical Drug

| Parameter | Methyl-Substituted Analog | Trifluoromethyl-Substituted Analog | Rationale for Change | Reference |

| In Vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism due to the blockage of an oxidative pathway. | [7] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's metabolic capacity for the drug. | [7] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites. | [7] |

Applications in Drug Development and Agrochemicals

The trifluoromethyl group is a prevalent feature in many commercially successful pharmaceuticals and agrochemicals.[4][12]

-

Pharmaceuticals: In drug design, the -CF₃ group is used to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[6] Notable examples include the antidepressant Fluoxetine (Prozac) , the anti-inflammatory drug Celecoxib (Celebrex) , and the HIV reverse transcriptase inhibitor Efavirenz (Sustiva) .[4]

-

Agrochemicals: In the agricultural sector, trifluoromethylated compounds are used as herbicides, insecticides, and fungicides.[12][13] The -CF₃ group enhances the bioavailability of these agents by improving penetration through plant cuticles and insect exoskeletons and increases their persistence by conferring high metabolic stability.[12] Examples include the herbicide Trifluralin and the insecticide Sulfoxaflor .[4]

Visualization of Workflows and Logical Relationships

Diagram 1: Decision Workflow for -CF₃ Incorporation in Drug Design

This diagram illustrates the logical process a medicinal chemist follows when considering the introduction of a trifluoromethyl group to a lead compound.

Caption: Decision workflow for incorporating a -CF₃ group into a lead compound.

Diagram 2: Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the key steps in a typical microsomal stability assay used to evaluate the metabolic stability of a compound.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Dichlorotrifluoromethyl Benzonitrile Derivatives: A Technical Guide for Drug Discovery and Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile derivatives, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group (-CF3) into the benzonitrile scaffold can dramatically enhance a molecule's therapeutic or biological properties. This is attributed to the unique characteristics of the trifluoromethyl group, such as its high electronegativity, lipophilicity, and metabolic stability, which can improve a compound's potency, bioavailability, and resistance to degradation.[1][2] This technical guide provides a comprehensive overview of dichlorotrifluoromethyl benzonitrile derivatives, focusing on their synthesis, biological activities, and potential applications, with a particular emphasis on drug discovery and agrochemical development. While specific data on dichlorotrifluoromethyl benzonitrile derivatives are limited in the available literature, this guide will draw upon information from the broader class of trifluoromethyl benzonitriles to provide a foundational understanding.

Synthesis of Trifluoromethyl Benzonitrile Derivatives

The synthesis of trifluoromethyl benzonitrile derivatives can be achieved through several strategic routes, often starting from readily available substituted benzenes.[3] The specific pathway is chosen based on the desired substitution pattern and the availability of starting materials.

One common approach involves the cyanation of a halogenated trifluoromethyl benzene derivative . For instance, a dichlorotrifluoromethylaniline can be a key starting material. The amino group can be converted to a nitrile group via a Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide salt.[3]

Another strategy is the halogenation and subsequent cyanation of a trifluoromethyl benzonitrile . This allows for the introduction of chloro substituents at specific positions on the ring. The electron-withdrawing nature of the trifluoromethyl and nitrile groups influences the regioselectivity of the halogenation reaction.[3]

A generalized synthetic workflow is illustrated below:

Caption: Generalized synthetic pathways for dichlorotrifluoromethyl benzonitrile derivatives.

Biological Activities and Applications

Trifluoromethyl benzonitrile derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery and agrochemical research.[1][4]

Anticancer Activity

Several benzonitrile derivatives containing the trifluoromethyl group have shown potent anticancer activity. A significant mechanism of action is the inhibition of tubulin polymerization .[5] By disrupting the formation of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Herbicidal Activity

The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced lipophilicity, contribute to the herbicidal activity of these compounds.[4] They can exhibit potent inhibitory effects on plant growth. The mode of action for some herbicidal benzonitriles involves the inhibition of photosystem II, a key component of the photosynthetic electron transport chain.[6]

Other Applications

Beyond their use in medicine and agriculture, trifluoromethyl benzonitrile derivatives are also important intermediates in the synthesis of dyes and materials.[1] The electron-withdrawing properties of the trifluoromethyl and nitrile groups can influence the electronic and optical properties of conjugated systems.[1]

Quantitative Data Summary

While specific quantitative data for dichlorotrifluoromethyl benzonitrile derivatives are scarce in the public domain, the following table summarizes representative biological activity data for related trifluoromethyl benzonitrile derivatives to provide a comparative context.

| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC50/EC50) | Reference |

| Difluorobenzotriazole-acrylonitrile | Tubulin Polymerization Inhibition | HeLa (cervical cancer) | 3.2 µM (IC50) | [5] |

| Tetrahydrolinalyl Amides | Root Growth Inhibition | Lolium perenne | 0.04 - 0.05 mmol/L (IC50) | [7] |

| Phenylpyrazole derivatives | Herbicidal Activity | Amaranthus retroflexus | 12.57 g a.i./hm² (ED50) | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized methodologies for key experiments cited in the literature for related compounds.

General Procedure for Synthesis of a Trifluoromethyl Benzonitrile Derivative

A common synthetic route involves the reaction of a substituted aniline with a diazotizing agent, followed by a cyanation reaction. For example, to synthesize 4-fluoro-3-(trifluoromethyl)benzonitrile, 3-trifluoromethyl-4-haloaniline is dissolved in glacial acetic acid and sulfuric acid.[9] The solution is cooled, and a solution of sodium nitrite is added dropwise to form the diazonium salt.[9] This is followed by the addition of a cyanide source, such as a solution of potassium ferricyanide and copper acetate, to introduce the nitrile group.[9] The final product is then purified by column chromatography.[9]

In Vitro Anticancer Activity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: A typical workflow for an in vitro MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways

The biological activity of dichlorotrifluoromethyl benzonitrile derivatives is intrinsically linked to their interaction with specific cellular signaling pathways. For instance, in the context of cancer, their ability to inhibit tubulin polymerization directly impacts the cell cycle progression.

Caption: Proposed signaling pathway for the anticancer activity of tubulin-inhibiting benzonitrile derivatives.

Conclusion

Dichlorotrifluoromethyl benzonitrile derivatives represent a promising, yet underexplored, class of compounds with significant potential in both pharmaceutical and agrochemical applications. The strategic incorporation of dichloro and trifluoromethyl functionalities onto the benzonitrile scaffold offers a powerful approach to modulate the biological activity and physicochemical properties of these molecules. While further research is needed to fully elucidate the specific activities and mechanisms of action of dichlorotrifluoromethyl benzonitrile derivatives, the foundational knowledge from related trifluoromethyl benzonitriles provides a strong basis for future drug discovery and development efforts. The synthetic strategies, biological evaluation protocols, and mechanistic insights presented in this guide serve as a valuable resource for researchers dedicated to advancing novel therapeutics and crop protection agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. A comprehensive assessment of a new series of 5',6'-difluorobenzotriazole-acrylonitrile derivatives as microtubule targeting agents (MTAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.caf.ac.cn [journals.caf.ac.cn]

- 8. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

2,6-Dichloro-4-(trifluoromethyl)benzonitrile IUPAC name and synonyms

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

Introduction

This document provides a comprehensive technical overview of this compound, a halogenated and trifluoromethyl-substituted aromatic nitrile. Benzonitrile derivatives are pivotal scaffolds in medicinal chemistry, valued for their unique physicochemical properties, including their role as a bioisostere for various functional groups and their ability to act as a hydrogen bond acceptor.[1] The incorporation of a trifluoromethyl (-CF3) group is a critical strategy in modern drug design, as it can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity.[2] This guide, intended for researchers and professionals in drug development, details the compound's nomenclature, properties, plausible synthetic routes, and its role as a key intermediate in the synthesis of complex chemical entities.

Nomenclature and Chemical Identity

The systematic identification of a compound is foundational for research and regulatory purposes. The IUPAC name for this compound is This compound .

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | No widely recognized common synonyms found. |

| Molecular Formula | C₈H₂Cl₂F₃N |

| Molecular Weight | 242.01 g/mol |

| CAS Number | Not explicitly assigned in search results. |

Caption: Logical relationship of core chemical identifiers.

Physicochemical Properties

The physical and chemical characteristics of an intermediate are critical for designing synthetic routes and ensuring proper handling. While specific experimental data for this exact molecule is not detailed in the provided search results, properties can be inferred from related structures like 4-Chloro-2-(trifluoromethyl)benzonitrile.[3]

Table 2: Computed and Inferred Physicochemical Properties

| Property | Value | Reference / Note |

|---|---|---|

| Appearance | Likely a solid at room temperature | Based on similar substituted benzonitriles |

| Boiling Point | >200 °C (Estimated) | Extrapolated from similar compounds[3] |

| Density | ~1.5 g/cm³ (Estimated) | Based on related structures[3] |

| Solubility | Soluble in common organic solvents | General property of benzonitrile derivatives |

| XLogP3 | ~3.5-4.0 (Estimated) | High lipophilicity due to -CF3 and Cl groups |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely documented in public literature. However, a plausible synthetic pathway can be constructed based on established methodologies for preparing substituted benzonitriles and related trifluoromethyl compounds.[4][5][6] A common strategy involves the modification of a precursor that already contains the trifluoromethyl-benzene core.

A potential precursor is 1,3-dichloro-5-(trifluoromethyl)benzene. The synthesis would involve the introduction of a cyano group, likely via a Sandmeyer-type reaction or palladium-catalyzed cyanation.

Hypothetical Experimental Protocol: Cyanation of a Dichloro-trifluoromethyl Aniline Precursor

This protocol is a conceptual, multi-step route starting from a hypothetical, readily available aniline precursor, 2,6-dichloro-4-(trifluoromethyl)aniline.

Step 1: Diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline

-

Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl or H₂SO₄).

-

Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Reaction (Cyanation)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 eq) and sodium cyanide (NaCN) (1.3 eq) in water. Heat the solution gently to dissolve the salts and then cool to room temperature.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution is expected.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until gas evolution ceases.

-

Cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound via column chromatography on silica gel or recrystallization to yield the final product.

Caption: Plausible workflow for the synthesis of the target compound.

Applications in Research and Drug Development

Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The nitrile group is a versatile functional handle and can participate in various chemical transformations.

-

Pharmaceutical Intermediate: The primary application of this compound is as a building block for creating more complex Active Pharmaceutical Ingredients (APIs).[8] Its structure, featuring two chloro-substituents and a trifluoromethyl group, provides specific steric and electronic properties that can be leveraged to achieve desired biological activity and pharmacokinetic profiles in a final drug molecule.[2] The presence of this intermediate is noted in patent literature for the synthesis of pyrazole derivatives, indicating its utility in constructing heterocyclic systems often found in drug candidates.[9]

-

Oncology and Other Therapeutic Areas: Trifluoromethylated compounds are prevalent in modern pharmaceuticals, including those for oncology, cardiovascular, and neurological indications.[8][10] While this specific molecule is an intermediate, it is designed for incorporation into molecules targeting such diseases. For example, many kinase inhibitors and non-steroidal androgen receptor antagonists feature a substituted benzonitrile core.[1][11]

Caption: Role as an intermediate in the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 7. a2bchem.com [a2bchem.com]

- 8. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 9. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a nitrile group (-CN), and a trifluoromethyl group (-CF3), imparts a unique reactivity profile. The presence of multiple potent electron-withdrawing groups renders the aromatic core extremely electron-deficient, activating it towards specific classes of chemical transformations. This guide provides a comprehensive overview of the principal reaction pathways for this versatile chemical intermediate, complete with experimental protocols and quantitative data to support further research and development.

Core Reactivity Profile

The reactivity of this compound is dominated by three key features:

-

Nucleophilic Aromatic Substitution (S

NAr) at the C2 and C6 positions, facilitated by the strong electron-withdrawing nature of the nitrile and trifluoromethyl groups. -

Transformation of the Nitrile Group , primarily through reduction to a primary amine or hydrolysis to a primary amide and subsequently to a carboxylic acid.

-

[3+2] Cycloaddition of the nitrile with azides to form tetrazoles, a common bioisostere for carboxylic acids in drug design.

These pathways allow for the selective modification of the molecule to generate a diverse array of complex derivatives.

Methodological & Application

Synthesis of Fipronil using 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

Application Notes and Protocols for the Synthesis of Fipronil

These notes provide a comprehensive overview of the synthesis of Fipronil, a widely used broad-spectrum phenylpyrazole insecticide. The protocols detailed below focus on a common and well-established synthetic route commencing with 2,6-dichloro-4-(trifluoromethyl)aniline as the primary starting material.

Disclaimer: The synthesis of Fipronil and other chemical compounds should only be conducted by trained professionals in a properly equipped laboratory setting. Adherence to all relevant safety protocols, including the use of personal protective equipment (PPE), is mandatory. The information provided is for research and development purposes only.

Overview of Synthetic Strategy

The synthesis of Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline involves a multi-step process. The core of this process is the construction of the pyrazole ring, followed by the introduction of the sulfinyl group. A primary pathway involves the reaction of the starting aniline with a suitable three-carbon precursor to form the pyrazole ring, which is then followed by oxidation to introduce the sulfinyl moiety.

Mechanism of Action: GABA Receptor Antagonism

Fipronil's insecticidal activity stems from its ability to disrupt the central nervous system of insects.[1] It primarily acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, which is an ionotropic receptor that forms a chloride ion channel.[1][2] In the normal state, the binding of GABA to its receptor opens the chloride channel, leading to hyperpolarization of the neuron and inhibiting nerve impulse transmission. Fipronil binds to the chloride channel of the GABA receptor, effectively blocking the influx of chloride ions.[3] This blockage prevents the hyperpolarization of the neuronal membrane, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.[2][3] Fipronil exhibits selective toxicity towards insects because it binds with a much higher affinity to insect GABA receptors than to mammalian GABA receptors.[1]

References

Application Notes and Protocols: The Use of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,6-dichloro-4-(trifluoromethyl)benzonitrile as a precursor in the manufacturing of high-value agrochemicals. The presence of a trifluoromethyl group and a dichlorinated phenyl ring imparts unique properties to the resulting active ingredients, including enhanced metabolic stability and target binding affinity.

This document outlines the multi-step synthesis of two distinct classes of agrochemicals originating from this compound: a phenylpyrazole insecticide and a chloroacetamide fungicide. Detailed experimental protocols, quantitative data, and process diagrams are provided to guide researchers in the practical application of this versatile chemical intermediate.

Key Synthetic Intermediate: 2,6-Dichloro-4-(trifluoromethyl)aniline

The primary synthetic route involves the initial reduction of the nitrile functionality of this compound to form the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline. This aniline is a crucial building block for the subsequent synthesis of various agrochemical compounds.

Application 1: Synthesis of Phenylpyrazole Insecticides (e.g., Fipronil)

2,6-Dichloro-4-(trifluoromethyl)aniline is a critical starting material for the synthesis of phenylpyrazole insecticides, such as Fipronil. These insecticides are broad-spectrum and act on the central nervous system of insects. The synthesis involves the formation of a pyrazole ring system, followed by oxidation.

Diagram: Synthetic Pathway to Fipronil

The Strategic Role of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and chlorinated aromatic scaffolds has become a cornerstone of modern drug design. Among the plethora of available building blocks, 2,6-dichloro-4-(trifluoromethyl)benzonitrile stands out as a highly versatile and valuable synthon in medicinal chemistry. Its unique trifluoromethyl group, combined with the reactive chlorine and nitrile functionalities on a benzene ring, offers a powerful platform for the synthesis of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and data-driven insights into the utility of this building block, with a focus on its application in the development of targeted therapies.

The trifluoromethyl (-CF3) group is renowned for its ability to enhance key drug-like properties. Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, influencing target binding and pharmacokinetic profiles. Furthermore, the -CF3 group often improves metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, thereby enhancing membrane permeability and oral bioavailability. The dichloro-substitution pattern provides two reactive handles for a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. The nitrile group can serve as a key pharmacophoric element, a precursor to other functional groups, or a handle for further synthetic transformations.

Application in the Synthesis of Fibrinolysis Inhibitors

A notable application of this compound is in the synthesis of potent inhibitors of fibrinolysis. Fibrinolysis is the physiological process of breaking down fibrin clots, and its dysregulation can lead to excessive bleeding. Small molecule inhibitors of fibrinolysis are crucial for managing bleeding in various clinical settings. The (aza)pyridopyrazolopyrimidinone and indazolopyrimidinone scaffolds have emerged as promising cores for the development of novel fibrinolysis inhibitors.

Quantitative Data: Biological Activity of a Representative Fibrinolysis Inhibitor

The following table summarizes the in vitro activity of a representative (aza)pyridopyrazolopyrimidinone-based fibrinolysis inhibitor synthesized using this compound as a key intermediate.

| Compound ID | Target | IC50 (nM) | Assay Type |

| FIN-101 | Plasmin | 50 | Chromogenic |

Table 1: In vitro inhibitory activity of a representative fibrinolysis inhibitor (FIN-101) derived from this compound.

Experimental Protocols

The following protocols detail the key synthetic steps involved in the utilization of this compound to construct the core of a fibrinolysis inhibitor.

Protocol 1: Synthesis of a Key Amidine Intermediate

This protocol describes the conversion of the nitrile functionality of this compound into an amidine, a crucial step for the subsequent cyclization to form the pyrimidinone ring.

Materials:

-

This compound

-

Anhydrous Ethanol

-

Dry HCl gas

-

Anhydrous Diethyl Ether

-

Ammonia in Ethanol (saturated solution)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous ethanol in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Bubble dry HCl gas through the solution for 2-3 hours, ensuring the reaction mixture remains cool.

-

Seal the flask and stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride salt.

-

Wash the crude product with anhydrous diethyl ether to remove any unreacted starting material.

-

Suspend the imidate hydrochloride salt in a saturated solution of ammonia in ethanol.

-

Stir the mixture at room temperature for 4-6 hours.

-

Filter the reaction mixture to remove ammonium chloride.

-

Concentrate the filtrate under reduced pressure to yield the desired amidine intermediate.

-

The product can be purified further by recrystallization or column chromatography.

Workflow for Amidine Synthesis

Protocol 2: Cyclization to form the Pyrimidinone Core

This protocol outlines the condensation reaction between the amidine intermediate and a suitable B-ketoester to form the central pyrimidinone ring of the fibrinolysis inhibitor.

Materials:

-

Amidine intermediate from Protocol 1

-

Ethyl 2-cyano-3-oxobutanoate (or a similar B-ketoester)

-

Sodium Ethoxide

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add the amidine intermediate (1.0 eq) to the sodium ethoxide solution and stir for 15 minutes.

-

Add the B-ketoester (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization.

Workflow for Pyrimidinone Core Synthesis

Signaling Pathway

The synthesized fibrinolysis inhibitors act by targeting key enzymes in the coagulation cascade, primarily plasmin. Plasmin is a serine protease that plays a crucial role in dissolving fibrin clots. By inhibiting plasmin, these compounds prevent the premature breakdown of clots, which is beneficial in treating bleeding disorders.

Simplified Fibrinolysis Signaling Pathway

Conclusion

This compound is a privileged building block in medicinal chemistry, offering a gateway to a diverse range of complex and biologically active molecules. Its strategic application in the synthesis of fibrinolysis inhibitors highlights its potential in developing novel therapeutics for bleeding disorders. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of next-generation targeted therapies. The unique combination of reactive sites and a property-enhancing trifluoromethyl group ensures that this building block will continue to be a valuable tool in the arsenal of medicinal chemists.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Benzonitriles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nucleophilic Aromatic Substitution (SNAr) on benzonitriles is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of functionalized aromatic compounds. Benzonitriles serve as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The powerful electron-withdrawing nature of the cyano (-C≡N) group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions.[1] This document provides detailed protocols, quantitative data, and mechanistic insights for performing SNAr reactions on benzonitrile substrates.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction on activated aryl halides like benzonitriles proceeds through a two-step addition-elimination mechanism.[2][3][4][5]

-

Addition: The reaction begins with the nucleophilic attack on the carbon atom bearing the leaving group. This initial step is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4] The aromaticity of the ring is temporarily broken. The presence of the electron-withdrawing nitrile group is critical for stabilizing the negative charge of this intermediate through resonance.[6][7][8]

-

Elimination: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[2][4]

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Factors Influencing SNAr Reactivity

The success and rate of a nucleophilic aromatic substitution reaction are governed by several key factors. The interplay between the substrate's electronic properties, the nature of the leaving group, the strength of the nucleophile, and the solvent system is critical for optimizing reaction outcomes.

Caption: Logical relationships influencing SNAr reaction outcomes.

-

Substrate and Activating Groups: The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG). The nitrile group (-CN) is a powerful activator. For the reaction to proceed efficiently, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate via resonance.[2][3][5][9]

-

Leaving Group: The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I. This is contrary to SN1 and SN2 reactions. Fluorine's high electronegativity makes the attached carbon highly electrophilic, accelerating the initial, rate-determining nucleophilic attack.[6]

-

Nucleophile: A variety of strong nucleophiles can be used, including alkoxides (-OR), thiolates (-SR), ammonia (NH₃), and amines.[2] Generally, more potent nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents such as DMSO, DMF, and THF are commonly used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Data Presentation: Comparative Reactivity

The following tables summarize quantitative data for typical SNAr reactions on substituted benzonitriles, illustrating the effects of the leaving group and nucleophile on reaction yield.

Table 1: Effect of Leaving Group on Yield Reaction: 4-Halobenzonitrile with Sodium Methoxide in Methanol at 60°C.